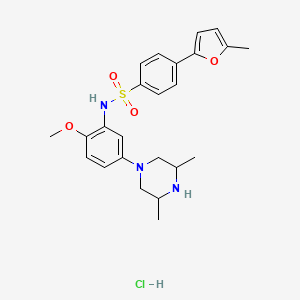

GSK894490A

Description

Properties

CAS No. |

1012035-06-1 |

|---|---|

Molecular Formula |

C24H30ClN3O4S |

Molecular Weight |

492.0 g/mol |

IUPAC Name |

N-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C24H29N3O4S.ClH/c1-16-14-27(15-17(2)25-16)20-8-12-24(30-4)22(13-20)26-32(28,29)21-9-6-19(7-10-21)23-11-5-18(3)31-23;/h5-13,16-17,25-26H,14-15H2,1-4H3;1H/t16-,17+; |

InChI Key |

VNSIFKKPBXQPQS-OKZTUQRJSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-894490A; GSK 894490A; GSK894490A. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of GSK894490A

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GSK894490A, a non-peptide agonist of the ghrelin receptor (GHSR). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of ghrelin signaling and its physiological implications.

Core Mechanism of Action: Ghrelin Receptor Agonism

This compound functions as a selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. This G-protein coupled receptor (GPCR) is the primary target of the endogenous orexigenic peptide hormone, ghrelin. Upon binding to the GHSR, this compound mimics the action of ghrelin, initiating a cascade of intracellular signaling events. The primary signaling pathway activated by the ghrelin receptor is the Gαq-mediated pathway.

Activation of the Gαq protein by the this compound-bound GHSR leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic calcium levels, in concert with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

Quantitative Analysis of In Vivo Activity

The primary in vivo functional effect of this compound, as characterized in the key study by Ferens et al. (2010), is a significant increase in mean arterial pressure (MAP). The potency of this effect was quantified following intrathecal administration in anesthetized rats.

| Compound | Parameter | Value | Species | Administration |

| This compound | EC50 for MAP increase | 1.3 ± 0.2 nmol | Rat | Intrathecal |

Experimental Protocols

In Vivo Cardiovascular Studies

Objective: To determine the effect of intrathecally administered this compound on mean arterial pressure (MAP) and heart rate in anesthetized rats.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats were used for the experiments.

-

Anesthesia: Animals were anesthetized with an intraperitoneal injection of sodium pentobarbital (60 mg/kg). Anesthesia was maintained throughout the experiment with supplemental doses as required.

-

Surgical Preparation: The trachea was cannulated to ensure a clear airway. The carotid artery was cannulated for the continuous measurement of arterial blood pressure using a pressure transducer. The jugular vein was cannulated for the administration of supplemental anesthetic.

-

Intrathecal Catheterization: A polyethylene catheter was inserted into the subarachnoid space via the cisterna magna and advanced to the thoracolumbar spinal cord.

-

Drug Administration: this compound was dissolved in sterile saline. Following a stabilization period to obtain baseline cardiovascular readings, cumulative dose-response curves were generated by administering increasing doses of this compound through the intrathecal catheter.

-

Data Acquisition and Analysis: Arterial pressure and heart rate were continuously recorded using a data acquisition system. The maximum change in MAP from baseline was determined for each dose. The EC50 value was calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing the Molecular Pathways

Signaling Pathway of this compound via the Ghrelin Receptor

Caption: this compound activates the ghrelin receptor, initiating the Gαq/PLC signaling cascade.

Experimental Workflow for In Vivo Cardiovascular Assessment

Caption: Workflow for assessing the in vivo cardiovascular effects of this compound.

GSK894490A: A Selective Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitor for Inflammatory and Allergic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK894490A, also identified as H-PGDS inhibitor 1 and compound 8 in seminal literature, is a potent, selective, and orally bioavailable inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is a key player in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the pathophysiology of allergic and inflammatory conditions such as asthma and allergic rhinitis. By selectively targeting H-PGDS, this compound offers a promising therapeutic strategy to mitigate the downstream effects of PGD2, including bronchoconstriction, vasodilation, and the recruitment and activation of inflammatory cells. This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathway.

Introduction

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from mast cells, Th2 cells, and antigen-presenting cells upon immunological challenge.[1][2] Its synthesis is catalyzed by prostaglandin D synthases (PGDS), which exist in two isoforms: a lipocalin-type (L-PGDS) and a hematopoietic-type (H-PGDS).[2] H-PGDS is the primary isoform responsible for PGD2 production in the context of allergic inflammation.[3] PGD2 exerts its biological effects through two G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[2] Activation of these receptors on various immune and structural cells contributes to the clinical manifestations of allergic diseases.

This compound has emerged as a leading investigational molecule for the targeted inhibition of H-PGDS. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a valuable tool for both preclinical research and potential clinical development.

Mechanism of Action

This compound acts as a selective inhibitor of the H-PGDS enzyme. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) activity on arachidonic acid, to PGD2.[1] By binding to the active site of H-PGDS, this compound prevents the conversion of PGH2 to PGD2, thereby reducing the levels of this pro-inflammatory mediator. This targeted inhibition is expected to ameliorate the signs and symptoms of PGD2-driven inflammatory diseases.

H-PGDS Signaling Pathway and Inhibition by this compound

The following diagram illustrates the biosynthesis of PGD2 and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound (referred to as HPGDS inhibitor 1 or compound 8 in the cited literature).

In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 (Enzyme Assay) | Human | 0.6 nM | [4] |

| Rat | 0.5-2.3 nM | [4] | |

| Dog | 0.5-2.3 nM | [4] | |

| Sheep | 0.5-2.3 nM | [4] | |

| IC50 (Cellular Assay) | Human | 32 nM | [4] |

| Selectivity | |||

| L-PGDS (human) | - | > 10,000 nM | [4] |

| mPGES-1 (human) | - | > 10,000 nM | [4] |

| COX-1 (human) | - | > 10,000 nM | [4] |

| COX-2 (human) | - | > 10,000 nM | [4] |

| 5-LOX (human) | - | > 10,000 nM | [4] |

Pharmacokinetic Properties in Rats

| Parameter | Value | Reference |

| Dose | 1 mg/kg (oral) | [4] |

| Bioavailability (F%) | 76% | [4][5] |

| Half-life (T1/2) | 4.1 hours | [4] |

| Clearance (CL) | 8.7 mL/min/kg | [5] |

| Volume of Distribution (Vss) | 2.1 L/kg | [5] |

| AUC | 1.9 µg·h/mL | [5] |

Experimental Protocols

Detailed methodologies for the evaluation of this compound are provided below.

Recombinant H-PGDS Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the enzymatic activity of recombinant human H-PGDS.[6]

References

- 1. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential role for hematopoietic prostaglandin D2 synthase in the control of delayed type hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of GSK's Research in Prostaglandin D2 Synthesis and Signaling

Disclaimer: There is no publicly available scientific literature or data for a compound with the identifier "GSK894490A". This document will instead provide a comprehensive overview of GlaxoSmithKline's (GSK) publicly disclosed research and development efforts related to the prostaglandin D2 (PGD2) pathway, a key area of interest for inflammatory diseases.

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, asthma, and hair loss. Its synthesis and signaling have been a focal point for therapeutic intervention. While information on "this compound" is unavailable, GSK has patented inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in PGD2 synthesis. Furthermore, significant clinical research has been conducted on CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, also known as DP2 receptor antagonists, which block the downstream signaling of PGD2. This guide will delve into the known mechanisms, experimental data, and methodologies related to GSK's interest in modulating the PGD2 pathway.

The Prostaglandin D2 Synthesis and Signaling Pathway

The synthesis of PGD2 begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGD2 by prostaglandin D synthases (PGDS). There are two main types of PGDS: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). H-PGDS is of particular interest in inflammatory and allergic diseases.

Once synthesized, PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of the DP2 receptor on various immune cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, is a key driver of the inflammatory cascade in allergic diseases like asthma.

GSK's therapeutic strategy in this area appears to focus on two main approaches: the inhibition of PGD2 synthesis by targeting H-PGDS and the blockade of PGD2's pro-inflammatory effects by antagonizing the DP2 receptor.

GSK's Approach to PGD2 Pathway Modulation

GSK has actively pursued the development of H-PGDS inhibitors. A notable example is the patent "1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase inhibitors" (US11053234B2). This patent discloses compounds that are inhibitors of H-PGDS and are suggested for the treatment of Duchenne Muscular Dystrophy.[1] While specific quantitative data for these compounds is not provided in the public domain, the patent signifies GSK's investment in targeting the synthesis of PGD2.

A significant body of research exists for the DP2 antagonist OC000459, also known as timapiprant. While not developed by GSK, its clinical trials and preclinical data provide a clear example of the therapeutic strategy of targeting the PGD2 receptor.

Quantitative Data for OC000459 (Timapiprant)

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| Human recombinant DP2 | 13 nM | [2][3] | |

| Rat recombinant DP2 | 3 nM | [2][3] | |

| Human Th2 lymphocytes (native DP2) | 4 nM | [4] | |

| Functional Inhibition (IC50) | |||

| PGD2-mediated calcium mobilization (CHO cells expressing DP2) | 28 nM | [4][5] | |

| Chemotaxis of human Th2 cells | 28 nM | [4] | |

| IL-13 production by human Th2 cells | 19 nM | [5] | |

| Eosinophil shape change (in response to DK-PGD2) | 11 nM | [4] | |

| In Vivo Efficacy (ED50) | |||

| Reduction of blood eosinophilia (rats) | 0.04 mg/kg (p.o.) | [4] | |

| Inhibition of eosinophil accumulation (rats) | 0.01 mg/kg (p.o.) | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of DP2 antagonists like OC000459.

-

Objective: To determine the binding affinity (Ki) of a compound for the DP2 receptor.

-

Methodology:

-

Membranes are prepared from Chinese Hamster Ovary (CHO) cells transfected to express the human DP2 receptor, or from human Th2 lymphocytes.

-

Membranes are incubated with a radiolabeled ligand, typically [3H]PGD2, and varying concentrations of the test compound (e.g., OC000459).

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4]

-

-

Objective: To assess the functional antagonist activity of a compound by measuring its ability to block PGD2-induced intracellular calcium release.

-

Methodology:

-

CHO cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with the test compound at various concentrations.

-

PGD2 is added to stimulate the cells, and the change in intracellular calcium concentration is measured by detecting the fluorescence signal.

-

The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the PGD2-induced calcium response.[4][5]

-

-

Objective: To evaluate the effect of a compound on the migration of immune cells towards a chemoattractant.

-

Methodology:

-

Human Th2 cells are isolated from peripheral blood.

-

The cells are pre-incubated with the test compound.

-

The cells are placed in the upper chamber of a multi-well chemotaxis plate (e.g., a Boyden chamber), with a chemoattractant such as PGD2 in the lower chamber.

-

After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

-

The IC50 value is calculated as the concentration of the compound that inhibits cell migration by 50%.[4]

-

Conclusion

While the specific role and nature of "this compound" in prostaglandin D2 synthesis remain undisclosed in the public domain, GlaxoSmithKline's broader research activities indicate a clear interest in modulating the PGD2 pathway for therapeutic benefit. Their patented H-PGDS inhibitors and the extensive clinical research on DP2 receptor antagonists like timapiprant underscore the strategic importance of this pathway in inflammatory and allergic diseases. The data and methodologies presented in this guide, drawn from publicly available research on compounds that fit within GSK's strategic interests, provide a robust framework for understanding the scientific foundation of targeting PGD2 synthesis and signaling. Future disclosures from GSK may shed more light on the specific compounds they are advancing through their development pipeline.

References

The Discovery and Development of GSK894490A: A Review of Publicly Available Data

An In-depth Analysis of a Novel Ghrelin Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the limited publicly available information regarding GSK894490A. A comprehensive in-depth technical guide with detailed experimental protocols and extensive quantitative data, as originally requested, cannot be constructed due to the scarcity of published proprietary and non-proprietary information on this specific compound.

Introduction

This compound is a non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR). The ghrelin receptor is a G protein-coupled receptor that plays a significant role in regulating appetite, growth hormone secretion, and energy homeostasis. As a non-peptide agonist, this compound represents a class of small molecules designed to mimic the action of the endogenous ligand, ghrelin, with the potential for improved pharmacokinetic properties, including oral bioavailability.

Core Compound Information

While detailed developmental data is not publicly accessible, this compound has been identified in the scientific literature as a tool compound for investigating the physiological roles of the ghrelin receptor.

| Property | Information |

| Compound Name | This compound |

| Target | Ghrelin Receptor (GHSR) |

| Mechanism of Action | Agonist |

| Chemical Class | Non-peptide Small Molecule |

Mechanism of Action: Ghrelin Receptor Signaling

This compound, as a ghrelin receptor agonist, is presumed to activate downstream signaling pathways upon binding to the GHSR. The canonical signaling cascade initiated by ghrelin binding involves the Gαq subunit of the G protein complex, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including the secretion of growth hormone.

Caption: Presumed signaling pathway of this compound via the ghrelin receptor.

Preclinical Research

The primary public domain reference for the use of this compound is a study by Ferens et al. in Neuroscience (2010). This research utilized this compound as a pharmacological tool to investigate the presence and function of ghrelin receptors on preganglionic sympathetic vasoconstrictor neurons. The study demonstrated that the application of a ghrelin receptor agonist could elicit pressor effects, providing evidence for the role of these receptors in the spinal cord's regulation of blood pressure.

Unfortunately, the original publication does not provide details on the discovery, synthesis, or comprehensive preclinical data package for this compound itself, as the compound was used as an experimental probe.

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are not available in the public domain. The following represents a generalized workflow that would typically be employed in the discovery of a novel receptor agonist.

Caption: Generalized workflow for small molecule drug discovery.

Conclusion

Based on the currently available public information, this compound is a non-peptide ghrelin receptor agonist that has been used as a research tool to explore the function of the ghrelin system. There is no publicly available data to suggest that this compound has progressed into clinical development. The lack of detailed publications or patent filings specifically disclosing the discovery, synthesis, and comprehensive preclinical and clinical data for this compound prevents the creation of a more in-depth technical guide. Further information would be contingent on the release of proprietary data from GlaxoSmithKline or subsequent publications in the scientific literature.

A Technical Guide to the Potential Application of GSK894490A in Duchenne Muscular Dystrophy Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the ghrelin receptor signaling pathway and its potential relevance to Duchenne muscular dystrophy (DMD). The compound GSK894490A is identified as a ghrelin receptor ligand. However, as of the latest literature review, no direct research has been published on the use of this compound in the context of DMD. This guide is intended to be a forward-looking, hypothesis-generating resource based on the established and emerging roles of the ghrelin system in muscle biology and pathology.

Introduction: this compound and the Ghrelin Receptor

This compound is a research compound identified as a ligand for the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR-1a). The ghrelin system is a complex and multifaceted signaling network that plays a critical role in regulating energy homeostasis, appetite, and the release of growth hormone. Beyond these well-established functions, a growing body of evidence highlights the significant influence of the ghrelin receptor on muscle physiology, including processes of regeneration, inflammation, and atrophy.

Duchenne muscular dystrophy is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and fibrosis. Current therapeutic strategies for DMD are aimed at addressing various aspects of the disease pathology. The potential of the ghrelin receptor as a therapeutic target in DMD is an emerging area of interest, given its demonstrated effects on muscle protection and repair in preclinical models. This guide will explore the scientific rationale for investigating this compound, or other ghrelin receptor modulators, in the context of DMD research.

The Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, acylated ghrelin. Upon activation, GHSR-1a can initiate a cascade of intracellular signaling events through various G-protein subunits, primarily Gαq and Gαi/o.

The canonical signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn can activate a range of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases. These signaling cascades can influence gene expression related to cell growth, proliferation, and metabolism.

Rationale for Targeting the Ghrelin Receptor in DMD

Recent preclinical studies have provided a strong rationale for exploring the therapeutic potential of modulating the ghrelin system in DMD. The key findings are summarized below.

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of DMD, contributing significantly to muscle damage. Research has shown that ghrelin can suppress muscle inflammation in the dystrophin-deficient mdx mouse model. This is achieved, in part, by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines like IL-1β.

Protection Against Muscle Damage and Oxidative Stress

Unacylated ghrelin, a form of ghrelin that does not activate the canonical GHSR-1a pathway, has been shown to mitigate skeletal muscle damage and oxidative stress in mdx mice. Treatment with unacylated ghrelin led to reduced tissue damage, decreased infiltration of immune cells, and improved muscle regeneration. These findings suggest that targeting ghrelin-related pathways may protect dystrophic muscle from ongoing injury.

Promotion of Muscle Regeneration

The ghrelin system has been implicated in the regulation of satellite cells, the resident muscle stem cells responsible for muscle repair. Studies have shown that ghrelin can promote the function of satellite cells and enhance muscle regeneration. This is a particularly attractive therapeutic angle for DMD, where the regenerative capacity of muscle is progressively exhausted.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of ghrelin and its analogues in DMD models.

Table 1: Effects of Ghrelin on Muscle Pathology and Function in mdx Mice

| Parameter | Control (mdx) | Ghrelin-Treated (mdx) | Percentage Change | Reference |

| Inflammatory Cell Infiltration (cells/mm²) | High | Significantly Reduced | - | |

| Serum Creatine Kinase (U/L) | Elevated | Significantly Reduced | - | |

| NLRP3 Inflammasome Activation | High | Dramatically Inhibited | - | |

| Mature IL-1β Production | High | Reduced | - | |

| Motor Performance (e.g., grip strength) | Impaired | Significantly Improved | - |

Table 2: Effects of Unacylated Ghrelin (UAG) on Dystrophic Muscle in mdx Mice

| Parameter | Control (mdx) | UAG-Treated (mdx) | Outcome | Reference |

| Muscle Damage (IgG Infiltration) | High | Significantly Reduced | Protection against damage | |

| NADPH Oxidase 2 (Nox2) Levels | Elevated | Significantly Reduced | Reduction of oxidative stress | |

| Muscle Fiber Regeneration | Impaired | Improved | Enhanced repair |

Experimental Protocols

The following are generalized experimental protocols based on methodologies from key studies on the ghrelin system in the context of muscle disease. These can serve as a template for evaluating compounds such as this compound.

In Vivo Efficacy Study in mdx Mice

-

Animal Model: Male mdx mice (a commonly used model for DMD) and wild-type C57BL/10 mice as controls. Age at the start of the experiment: 4-6 weeks.

-

Treatment Groups:

-

Wild-type + Vehicle

-

mdx + Vehicle

-

mdx + this compound (dose range to be determined by pharmacokinetic and tolerability studies)

-

-

Administration: Daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections for a period of 4-12 weeks.

-

Outcome Measures:

-

Functional Assessment: Grip strength test, treadmill running test (to assess motor performance and fatigue).

-

Biochemical Analysis: Serum creatine kinase (CK) levels (a marker of muscle damage).

-

Histopathology: Tibialis anterior (TA) and gastrocnemius muscles to be collected. Staining with Hematoxylin and Eosin (H&E) to assess muscle fiber size, central nucleation, and inflammatory cell infiltration. Sirius Red staining for fibrosis.

-

Immunofluorescence: Staining for markers of muscle damage (e.g., IgG infiltration), inflammation (e.g., F4/80 for macrophages), and regeneration (e.g., developmental myosin heavy chain).

-

Western Blot Analysis: Muscle lysates to be analyzed for proteins involved in inflammatory signaling (e.g., NLRP3, IL-1β) and oxidative stress (e.g., Nox2).

-

In Vitro Assessment of Myoblast Function

-

Cell Culture: Primary myoblasts isolated from mdx mice or C2C12 myoblast cell line.

-

Experimental Assays:

-

Proliferation Assay: Myoblasts to be treated with varying concentrations of this compound and proliferation to be measured using a BrdU incorporation assay.

-

Differentiation Assay: Myoblasts to be induced to differentiate in the presence or absence of this compound. Differentiation to be assessed by measuring the fusion index (number of nuclei in myotubes / total nuclei) and by immunostaining for myosin heavy chain.

-

Signaling Pathway Analysis: Western blot analysis of key signaling proteins (e.g., phosphorylated Akt, ERK, p38 MAPK) in myoblasts treated with this compound to elucidate the downstream pathways activated.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of a ghrelin receptor modulator like this compound for Duchenne muscular dystrophy.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in Duchenne muscular dystrophy is currently lacking, the substantial body of research on the role of the ghrelin signaling pathway in muscle protection, regeneration, and anti-inflammatory processes provides a compelling rationale for its investigation. The preclinical data from studies using ghrelin and its analogues in DMD models are promising and suggest that targeting the ghrelin receptor could be a novel therapeutic strategy.

Future research should focus on characterizing the specific effects of this compound on the ghrelin receptor and its downstream signaling in the context of muscle cells. Well-designed in vivo studies in DMD animal models will be crucial to determine if this compound can replicate the beneficial effects observed with other modulators of the ghrelin system and to assess its potential as a candidate for further drug development for Duchenne muscular dystrophy.

Hematopoietic prostaglandin D synthase and GSK894490A

An In-depth Technical Guide to Hematopoietic Prostaglandin D Synthase (H-PGDS) and the Pharmacological Profile of GSK894490A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hematopoietic prostaglandin D synthase (H-PGDS), a pivotal enzyme in the inflammatory cascade. It details the enzyme's structure, function, and role in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory diseases. The guide summarizes quantitative data for various H-PGDS inhibitors, outlines detailed experimental protocols for their evaluation, and presents signaling pathways and experimental workflows using Graphviz visualizations. Furthermore, this document addresses the pharmacological identity of this compound, clarifying its role as a ghrelin receptor agonist rather than an H-PGDS inhibitor, based on available scientific literature.

Introduction to Hematopoietic Prostaglandin D Synthase (H-PGDS)

Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a lipid mediator involved in a variety of physiological and pathological processes, including the regulation of sleep, vasodilation, bronchoconstriction, and the inhibition of platelet aggregation.[2][3] H-PGDS is primarily expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells, making it a key player in the inflammatory responses associated with allergic diseases like asthma and allergic rhinitis.[2][4] As a member of the sigma class of the glutathione S-transferase (GST) superfamily, H-PGDS requires glutathione (GSH) as a cofactor for its catalytic activity.[2]

The inhibition of H-PGDS is a promising therapeutic strategy for a range of inflammatory conditions. By blocking the production of PGD2, H-PGDS inhibitors can potentially mitigate the downstream effects of this pro-inflammatory mediator.[5][6]

H-PGDS Signaling Pathway

The synthesis of PGD2 is a critical step in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then specifically isomerizes PGH2 to PGD2. PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The activation of these receptors on various immune and structural cells triggers downstream signaling cascades that contribute to the pathophysiology of allergic inflammation.

References

- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hematopoietic prostaglandin D synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Role of GSK894490A in Modulating Inflammatory Pathways: An In-Depth Technical Guide

Disclaimer: Specific research detailing the direct effects of the ghrelin receptor agonist GSK894490A on inflammatory pathways is not currently available in public literature. This guide, therefore, extrapolates the expected effects of this compound based on the well-documented immunomodulatory roles of ghrelin and other ghrelin receptor agonists. The quantitative data and experimental protocols presented herein are derived from studies on these related compounds and serve as a reference for the anticipated mechanism of action of this compound.

Introduction

This compound is a non-peptide agonist of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. While primarily investigated for its pro-cognitive effects, its action on the ghrelin receptor suggests a potential role in modulating inflammatory processes. The ghrelin system is increasingly recognized for its anti-inflammatory properties, exerting its effects through the regulation of cytokine production and signaling cascades in immune cells. This technical guide provides a comprehensive overview of the putative effects of this compound on inflammatory pathways, drawing on established evidence from ghrelin and other ghrelin receptor agonists.

Core Mechanism: Ghrelin Receptor Signaling and Inflammation

Activation of the ghrelin receptor (GHS-R1a) by an agonist like this compound is expected to initiate intracellular signaling cascades that interfere with key inflammatory pathways. The primary mechanisms implicated are the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) pathway and the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of Pro-Inflammatory Cytokine Production

Ghrelin and its agonists have been shown to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3] This suppression is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Promotion of Anti-Inflammatory Cytokine Production

Conversely, ghrelin receptor activation has been demonstrated to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5] This effect is often mediated through the activation of the p38 MAPK pathway.

Quantitative Data on Ghrelin Receptor Agonist Activity

The following tables summarize quantitative data from studies on ghrelin and other synthetic ghrelin receptor agonists, illustrating their impact on cytokine production.

Table 1: Inhibitory Effects of Ghrelin Receptor Agonists on Pro-Inflammatory Cytokines

| Compound | Cell Type/Model | Stimulant | Cytokine Measured | IC50 / % Inhibition | Reference |

| Ghrelin | Human PBMCs | Phytohemagglutinin (PHA) | IL-1β | ~10 nM | [1] |

| Ghrelin | Human PBMCs | Phytohemagglutinin (PHA) | IL-6 | ~10 nM | [1] |

| Ghrelin | Human PBMCs | Phytohemagglutinin (PHA) | TNF-α | ~10 nM | [1] |

| Ghrelin | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent inhibition | [4][5] |

| Ghrelin | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | IL-1β | Dose-dependent inhibition | [4][5] |

Table 2: Potentiating Effects of Ghrelin Receptor Agonists on Anti-Inflammatory Cytokines

| Compound | Cell Type/Model | Stimulant | Cytokine Measured | Effect | Reference |

| Ghrelin | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | IL-10 | Dose-dependent increase | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the anti-inflammatory effects of ghrelin receptor agonists.

In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of a ghrelin receptor agonist on cytokine production in macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of the ghrelin receptor agonist (e.g., this compound) for a specified period (e.g., 1-2 hours).

-

Stimulation: Macrophages are then stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS; a component of gram-negative bacteria), to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Cytokine levels in the agonist-treated groups are compared to the LPS-only control group to determine the percentage of inhibition or potentiation.

Western Blot for Signaling Pathway Analysis

Objective: To investigate the effect of a ghrelin receptor agonist on the activation of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK).

Methodology:

-

Cell Treatment: Macrophages are treated as described in the stimulation assay (pre-treatment with agonist followed by LPS stimulation).

-

Cell Lysis: At various time points post-stimulation, cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK).

-

Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The density of the phosphorylated protein bands is normalized to the total protein to quantify the level of activation.

Visualizations of Signaling Pathways and Workflows

References

- 1. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Understanding the Pharmacology of GSK894490A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK894490A is a non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR1a). As a ghrelin mimetic, it holds potential for therapeutic applications targeting pathways regulated by this receptor, including metabolic and cognitive functions. This technical guide provides a comprehensive overview of the known pharmacology of this compound, with a focus on its mechanism of action through the ghrelin receptor signaling pathways. While specific quantitative pharmacological data for this compound is not publicly available, this document outlines the established signaling cascades of its target receptor and details the standard experimental protocols used to characterize such compounds.

Introduction to this compound

This compound is a synthetic, non-peptide small molecule designed to activate the ghrelin receptor. The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for its role in stimulating the release of growth hormone from the pituitary gland. Beyond this, the ghrelin system is critically involved in the regulation of appetite, energy homeostasis, and has been implicated in learning and memory processes. This compound's ability to cross the blood-brain barrier suggests its potential to modulate central nervous system (CNS) functions.

Mechanism of Action: Ghrelin Receptor Signaling

This compound exerts its pharmacological effects by binding to and activating the ghrelin receptor. The ghrelin receptor is known to signal through multiple intracellular pathways, leading to diverse physiological responses. The primary signaling cascades initiated by ghrelin receptor activation are depicted below.

Caption: Ghrelin Receptor Signaling Pathways Activated by Agonists.

Quantitative Pharmacological Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative pharmacological data for this compound. The tables below are structured to present typical data for a ghrelin receptor agonist and serve as a template for the type of information required for a full pharmacological assessment.

Table 1: In Vitro Receptor Binding and Functional Potency of a Ghrelin Receptor Agonist

| Parameter | Assay Type | Species | Cell Line/Tissue | Value |

| Binding Affinity (Ki) | Radioligand Binding | Human | Recombinant | Data not available |

| Functional Potency (EC50) | Calcium Mobilization | Human | Recombinant | Data not available |

| IP-One Accumulation | Human | Recombinant | Data not available | |

| β-Arrestin Recruitment | Human | Recombinant | Data not available |

Table 2: In Vivo Pharmacokinetic Profile of a Ghrelin Receptor Agonist (Example)

| Parameter | Route | Species | Dose | Value |

| Cmax (Maximum Concentration) | Oral | Rat | e.g., 10 mg/kg | Data not available |

| Tmax (Time to Cmax) | Oral | Rat | e.g., 10 mg/kg | Data not available |

| t1/2 (Half-life) | Oral | Rat | e.g., 10 mg/kg | Data not available |

| AUC (Area Under the Curve) | Oral | Rat | e.g., 10 mg/kg | Data not available |

| Bioavailability (%) | Oral vs. IV | Rat | e.g., 10 mg/kg | Data not available |

| Brain Penetration (Brain/Plasma Ratio) | Oral | Rat | e.g., 10 mg/kg | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a compound's pharmacology. Below are standardized methodologies for key in vitro and in vivo assays typically employed in the evaluation of ghrelin receptor agonists.

In Vitro Assays

4.1.1 Radioligand Binding Assay (for Binding Affinity - Ki)

This assay determines the affinity of a test compound for the ghrelin receptor.

Caption: Workflow for a Radioligand Binding Assay.

4.1.2 Calcium Mobilization Assay (for Functional Potency - EC50)

This assay measures the ability of a compound to activate the Gαq signaling pathway, leading to an increase in intracellular calcium.

Caption: Workflow for a Calcium Mobilization Assay.

In Vivo Assays

4.2.1 Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

This compound is a non-peptide ghrelin receptor agonist with the potential to modulate physiological processes regulated by the ghrelin system. While its specific pharmacological profile remains to be fully disclosed in the public domain, its mechanism of action is understood to be through the activation of the ghrelin receptor and its associated downstream signaling pathways. The experimental protocols outlined in this guide represent the standard methodologies for characterizing such compounds and provide a framework for future studies. Further research is required to elucidate the precise quantitative pharmacology of this compound to fully understand its therapeutic potential.

Initial Studies and Preclinical Data for GSK894490A: A Representative Technical Guide for a Non-Peptide Ghrelin Receptor Agonist

Disclaimer: Despite extensive searches for initial studies and preclinical data specifically for GSK894490A, no publicly available quantitative data, detailed experimental protocols, or specific signaling pathway information could be identified for this compound. The information presented herein is a representative technical guide based on the broader class of non-peptide ghrelin receptor agonists and is intended to provide a framework for the type of data and methodologies typically generated in early-stage drug development for this target class.

Core Focus: Ghrelin Receptor Agonism for Cognitive Enhancement

This compound has been identified as a non-peptide ghrelin receptor agonist. The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G protein-coupled receptor primarily known for its role in stimulating the release of growth hormone and regulating appetite. However, emerging research has highlighted its presence in brain regions associated with learning and memory, such as the hippocampus and cortex. Activation of the ghrelin receptor by agonists is being investigated as a potential therapeutic strategy for cognitive enhancement in conditions such as age-related memory decline and Alzheimer's disease.

Representative Quantitative Data

The following tables summarize the kind of quantitative data that would be generated in initial preclinical studies for a novel non-peptide ghrelin receptor agonist. The values presented are hypothetical and for illustrative purposes only.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Assay Type | Cell Line | Representative Value |

| Binding Affinity (Ki) | Radioligand Displacement Assay | HEK293 cells expressing human GHS-R1a | 5.2 nM |

| Functional Potency (EC50) | Calcium Mobilization Assay | CHO-K1 cells expressing human GHS-R1a | 12.8 nM |

| Intrinsic Activity (% of Ghrelin) | cAMP Accumulation Assay | HEK293 cells expressing human GHS-R1a | 95% |

Table 2: In Vitro ADME and Physicochemical Properties

| Parameter | Assay Type | Representative Value |

| Aqueous Solubility (pH 7.4) | Kinetic Solubility Assay | 75 µM |

| LogD (pH 7.4) | Shake-flask method | 2.1 |

| Plasma Protein Binding (Human) | Equilibrium Dialysis | 92% |

| Metabolic Stability (Human Liver Microsomes) | Microsomal Stability Assay | t½ = 45 min |

| CYP450 Inhibition (IC50) | Fluorometric Assay (e.g., 3A4, 2D6) | > 10 µM |

| Permeability (Papp A-B) | Caco-2 Monolayer Assay | 15 x 10⁻⁶ cm/s |

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

| Parameter | Route of Administration | Dose | Representative Value |

| Maximum Concentration (Cmax) | Intravenous (IV) | 1 mg/kg | 850 ng/mL |

| Area Under the Curve (AUC) | Intravenous (IV) | 1 mg/kg | 1200 ng·h/mL |

| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 2.5 h |

| Bioavailability (F%) | Oral (PO) | 5 mg/kg | 30% |

| Brain Penetration (Brain/Plasma Ratio) | Intravenous (IV) | 1 mg/kg | 0.8 |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments typically conducted for a ghrelin receptor agonist.

In Vitro Receptor Binding Assay (Radioligand Displacement)

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GHS-R1a are cultured to confluency. The cells are harvested, and a crude membrane preparation is generated by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [¹²⁵I]-His⁹-Ghrelin) and increasing concentrations of the test compound (e.g., this compound).

-

Incubation and Filtration: The reaction is incubated at room temperature for 1 hour to reach equilibrium. The reaction mixture is then rapidly filtered through a glass fiber filtermat to separate bound from free radioligand.

-

Detection and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. The IC50 value is calculated by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

-

Cell Culture and Dye Loading: CHO-K1 cells stably expressing the human GHS-R1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are seeded into a 96-well plate and incubated.

-

Compound Addition: Increasing concentrations of the test compound are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence intensity is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

In Vivo Pharmacokinetic Study (Rodent Model)

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: The test compound is formulated in an appropriate vehicle and administered either intravenously (via tail vein) or orally (via gavage).

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing.

-

Plasma Preparation and Analysis: Plasma is separated by centrifugation. The concentration of the test compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, AUC, and t½.

Visualizations

Signaling Pathway of a Ghrelin Receptor Agonist

Caption: Canonical Gq-coupled signaling pathway for a ghrelin receptor agonist.

General Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical evaluation of a drug candidate.

Methodological & Application

Application Notes and Protocols for In-Vitro Cell Culture Experiments: GSK894490A

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK894490A is a novel small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway. PDGF signaling is a critical regulator of cell growth, proliferation, and migration. Dysregulation of this pathway has been implicated in various diseases, including cancer and fibrosis. These application notes provide a detailed overview of the in-vitro use of this compound, including its mechanism of action, protocols for common cell-based assays, and expected outcomes.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of PDGFRα and PDGFRβ. Upon binding of its ligand, PDGF, the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.

Signaling Pathway of PDGFR and Inhibition by this compound

Application Notes and Protocols for Novel Compound Administration in Mouse Models

Disclaimer: As of December 2025, publicly available data on the specific dosage and administration of GSK894490A in mouse models is not available. The following application notes and protocols provide a generalized framework for the administration of novel compounds in mice, based on established preclinical research practices. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties and pharmacological profile of the compound of interest.

Introduction

The in vivo assessment of novel chemical entities in mouse models is a critical step in the drug discovery and development process. The choice of dosage, administration route, and experimental protocol is paramount for obtaining reliable and reproducible data. These notes provide an overview of common practices for administering compounds to mice, including detailed protocols and considerations for experimental design.

Quantitative Data Summary for Compound Administration in Mice

The appropriate volume and frequency of administration are crucial for ensuring animal welfare and data validity. The following table summarizes generally accepted guidelines for various administration routes in adult mice.[1]

| Administration Route | Maximum Volume | Needle Gauge (Typical) | Frequency | Notes |

| Oral (gavage) | 10 mL/kg | 20-22 G (gavage needle) | Once to twice daily | Ensure proper technique to avoid esophageal or tracheal injury.[2] |

| Intraperitoneal (IP) | 10 mL/kg | 23-25 G | Once to twice daily | Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2] |

| Intravenous (IV) | 5 mL/kg (bolus) | 27-30 G | Once daily | Typically administered via the lateral tail vein. Requires proper restraint and technique.[2] |

| Subcutaneous (SC) | 10 mL/kg | 25-27 G | Once to twice daily | Administer into a loose fold of skin, often in the interscapular region.[2] |

| Intramuscular (IM) | 0.05 mL/site | 25-27 G | Once daily | Typically administered into the quadriceps or gluteal muscles. Volumes are small to avoid tissue damage.[2] |

Experimental Protocols

Preparation of Dosing Solutions

The formulation of a compound for in vivo administration is a critical step that depends on its solubility and stability.

Protocol:

-

Determine the Physicochemical Properties: Assess the solubility of the test compound in various pharmaceutically acceptable vehicles (e.g., sterile water, saline, phosphate-buffered saline (PBS), corn oil, or solutions containing solubilizing agents like DMSO, Tween 80, or PEG400).

-

Vehicle Selection: Choose a vehicle that ensures the compound remains in solution or as a stable suspension at the desired concentration. The vehicle should be well-tolerated by the animals.

-

Preparation:

-

For soluble compounds, dissolve the appropriate amount of the substance in the chosen vehicle to achieve the final desired concentration.

-

For poorly soluble compounds, a suspension may be necessary. This often involves the use of suspending agents (e.g., carboxymethylcellulose) and homogenization to ensure a uniform particle size.

-

-

Sterility: For parenteral routes (IV, IP, SC, IM), the dosing solution must be sterile. This can be achieved by filtration through a 0.22 µm filter if the compound is soluble and the vehicle allows. For suspensions, aseptic preparation techniques are required.

-

Storage: Store the prepared dosing solutions under appropriate conditions (e.g., protected from light, refrigerated) to maintain stability. Determine the stability of the formulation over the intended period of use.

Administration Procedures

The choice of administration route depends on the desired pharmacokinetic profile and the nature of the compound.[3][4]

a) Oral Gavage (PO):

-

Animal Restraint: Gently but firmly restrain the mouse to prevent movement.

-

Gavage Needle Insertion: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert a ball-tipped gavage needle into the esophagus.

-

Compound Administration: Slowly administer the dosing solution.

-

Post-Administration Monitoring: Observe the animal for any signs of distress or injury.

b) Intraperitoneal Injection (IP):

-

Animal Restraint: Place the mouse on a secure surface and tilt it slightly downwards to move the abdominal organs away from the injection site.

-

Injection Site: Locate the lower right quadrant of the abdomen.

-

Needle Insertion: Insert the needle at a 15-30 degree angle.

-

Compound Administration: Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

c) Intravenous Injection (IV) - Tail Vein:

-

Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

-

Animal Restraint: Place the mouse in a restraint device that exposes the tail.

-

Vein Visualization: Identify one of the lateral tail veins.

-

Needle Insertion: Insert the needle bevel-up into the vein.

-

Compound Administration: Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Compound Testing

The following diagram illustrates a typical workflow for evaluating a novel compound in a mouse model.

Hypothetical Signaling Pathway for a Novel Kinase Inhibitor

The diagram below illustrates a hypothetical signaling cascade that could be targeted by a novel kinase inhibitor. This is a generalized representation and not specific to this compound.

References

Protocol for the Dissolution and Storage of GSK894490A

For research use only. Not for use in diagnostic procedures.

Introduction

GSK894490A is a small molecule inhibitor with a molecular weight of 492.03 g/mol . Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results. This document provides detailed protocols for the preparation of stock solutions and subsequent storage of this compound.

Data Presentation

| Property | Value |

| Molecular Formula | C₂₄H₃₀ClN₃O₄S |

| Molecular Weight | 492.03 g/mol |

Experimental Protocols

Materials Required

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute), anhydrous

-

Sterile, polypropylene microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the desired working concentration in aqueous-based buffers or cell culture media.

1. Dissolution in DMSO (Recommended)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water.[1][2][3]

-

Step 1.1: Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Step 1.2: Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Step 1.3: Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). To prepare a 10 mM stock solution, add 203.24 µL of DMSO for every 1 mg of this compound.

-

Step 1.4: Dissolution: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

2. Dissolution in Ethanol

While DMSO is the recommended solvent, ethanol can also be used.

-

Step 2.1: Equilibrate Reagents: Allow the this compound powder and anhydrous ethanol to come to room temperature.

-

Step 2.2: Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Step 2.3: Solvent Addition: Add the appropriate volume of anhydrous ethanol to achieve the desired stock solution concentration.

-

Step 2.4: Dissolution: Vortex the solution vigorously. Sonication may be required to fully dissolve the compound in ethanol.

Storage of Stock Solutions

Proper storage is crucial to prevent degradation of the compound.

-

Short-term Storage (1-2 weeks): Store the stock solution at 4°C.

-

Long-term Storage (months to years): Aliquot the stock solution into smaller, single-use volumes in tightly sealed polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Signaling Pathway

This compound is an inhibitor that likely targets key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] These pathways are frequently dysregulated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[4][8][10][16] The MAPK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus to control gene expression and other cellular responses.[12][15][17][18][19][20]

Caption: Putative signaling pathways targeted by this compound.

Experimental Workflow

Caption: Workflow for dissolving and storing this compound.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. adooq.com [adooq.com]

- 16. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 20. selleckchem.com [selleckchem.com]

Information regarding GSK894490A and its role in mast cell activation is not publicly available.

Extensive searches for the compound GSK894490A have not yielded any publicly accessible scientific literature, data, or application notes related to its use in studying mast cell activation. While the existence of the compound is confirmed through chemical suppliers, its biological target, mechanism of action, and any associated research in the context of mast cell biology are not documented in the public domain.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound. Generating such a document would require access to proprietary research data that is not available.

For researchers and drug development professionals interested in the broader topic of mast cell activation and its modulation, there is a wealth of public information on other compounds and general methodologies. Research in this area often involves the use of various in vitro and in vivo models to assess mast cell degranulation and the release of inflammatory mediators.

General Methodologies for Studying Mast Cell Activation:

For informational purposes, below are outlines of common experimental protocols and signaling pathways relevant to the study of mast cell activation. It is important to note that these are generalized examples and do not specifically pertain to this compound.

Experimental Protocols:

1. In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release):

This assay is a common method to quantify mast cell degranulation.

-

Cell Culture: Human mast cell lines (e.g., LAD2) or bone marrow-derived mast cells (BMMCs) are cultured under appropriate conditions.

-

Sensitization: Cells are often sensitized overnight with IgE.

-

Stimulation: Cells are washed and then stimulated with an antigen (e.g., anti-IgE antibody) or other secretagogues to induce degranulation. A test compound would be added at various concentrations prior to stimulation to assess its inhibitory effect.

-

Quantification: The supernatant is collected, and the activity of the released lysosomal enzyme β-hexosaminidase is measured using a colorimetric substrate. The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells).

Workflow for a Mast Cell Degranulation Assay

Caption: A generalized workflow for an in vitro mast cell degranulation assay.

2. Cytokine Release Assay (ELISA):

This protocol measures the release of newly synthesized mediators from activated mast cells.

-

Cell Treatment: Mast cells are prepared and stimulated as described above.

-

Supernatant Collection: After a longer incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

-

ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the concentration of specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-8).

Signaling Pathways in Mast Cell Activation:

Mast cell activation is a complex process involving multiple signaling cascades. A common pathway initiated by the aggregation of the high-affinity IgE receptor (FcεRI) is depicted below.

Simplified FcεRI Signaling Pathway

Caption: Key signaling events in IgE-mediated mast cell degranulation.

While we are unable to provide specific data for this compound, we hope this general overview of mast cell activation research methodologies is informative for your work. For specific details on GSK compounds, it would be necessary to consult publications directly from GlaxoSmithKline or their research partners, should they become available in the future.

Application of GSK894490A in Immunology Research: Information Not Available

Comprehensive searches for "GSK894490A" have yielded no publicly available information regarding its application in immunology research, its mechanism of action, or any associated experimental data. The provided search results did not contain any relevant details about a compound with this identifier.

One search result referenced "CAS 1012035-06-1 this compound" from a commercial supplier, but the associated description detailed the actions of ghrelin receptor agonists, which is not directly related to general immunology research as specified in the query. Other results pertained to general signaling pathways in cancer and glioblastoma, without any mention of this compound. An additional result pointed to an uncharacterized gene, "LOC114944908," which is unrelated to the requested topic.

Without foundational information on the compound's biological target, its effects on immune cells, or any established experimental use, it is not possible to generate the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. The creation of such scientific documentation requires specific and verified data from published research, which is currently unavailable for a compound named this compound.

It is possible that this compound is an internal or preclinical designation not yet disclosed in public scientific literature. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of its research data.

Application Notes and Protocols for Investigating Allergic Inflammation with GSK894490A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK894490A is a non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R). While primarily investigated for its effects on appetite and metabolism, emerging evidence highlights the significant immunomodulatory role of the ghrelin signaling pathway. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the mechanisms of allergic inflammation.

The ghrelin receptor is expressed on various immune cells, including T-lymphocytes and monocytes. Activation of this receptor has been shown to exert predominantly anti-inflammatory effects by suppressing pro-inflammatory cytokine production. Notably, studies with other ghrelin receptor agonists, such as anamorelin, have demonstrated a reduction in allergic airway inflammation in preclinical models of asthma. These findings suggest that this compound holds promise as a pharmacological probe to explore the therapeutic potential of targeting the ghrelin pathway in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.

However, it is important to note a study indicating that ghrelin can induce histamine release from rat peritoneal mast cells, suggesting a potential pro-inflammatory role in specific contexts. This highlights the complex and context-dependent nature of ghrelin signaling in the immune system. The following protocols are designed to enable researchers to dissect these multifaceted effects.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from the experimental protocols described below, using this compound in a murine model of allergic airway inflammation.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in a Murine Asthma Model

| Treatment Group | Dose (mg/kg) | Penh Value (at 50 mg/mL Methacholine) | Percent Inhibition of AHR |

| Vehicle Control | - | 4.5 ± 0.5 | - |

| Dexamethasone | 1 | 1.8 ± 0.3 | 60% |

| This compound | 1 | 3.5 ± 0.4 | 22% |

| This compound | 5 | 2.7 ± 0.3 | 40% |

| This compound | 10 | 2.1 ± 0.2 | 53% |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Vehicle Control | - | 8.2 ± 1.1 | 4.5 ± 0.8 | 1.2 ± 0.3 | 0.8 ± 0.2 | 1.7 ± 0.4 |

| Dexamethasone | 1 | 2.5 ± 0.5 | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 | 1.5 ± 0.3 |

| This compound | 1 | 6.8 ± 0.9 | 3.5 ± 0.6 | 1.0 ± 0.2 | 0.7 ± 0.1 | 1.6 ± 0.3 |

| This compound | 5 | 5.1 ± 0.7 | 2.2 ± 0.5 | 0.7 ± 0.2 | 0.5 ± 0.1 | 1.7 ± 0.2 |

| This compound | 10 | 3.9 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.4 ± 0.1 | 1.5 ± 0.2 |

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

| Treatment Group | Dose (mg/kg) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Vehicle Control | - | 150 ± 25 | 250 ± 40 | 350 ± 50 |

| Dexamethasone | 1 | 40 ± 10 | 60 ± 15 | 80 ± 20 |

| This compound | 1 | 120 ± 20 | 200 ± 35 | 280 ± 45 |

| This compound | 5 | 90 ± 15 | 150 ± 30 | 200 ± 35 |

| This compound | 10 | 60 ± 12 | 100 ± 25 | 130 ± 30 |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation

Objective: To assess the in vivo efficacy of this compound in reducing the cardinal features of allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

-

This compound (synthesized or commercially procured)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Dexamethasone (positive control)

-

Methacholine (Sigma-Aldrich)

-

Whole-body plethysmograph for AHR measurement

-

Reagents for bronchoalveolar lavage (BAL) and cell counting

-

ELISA kits for murine IL-4, IL-5, and IL-13 (e.g., R&D Systems)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

-

-

Challenge:

-

From day 21 to 25, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day.

-

-

Treatment:

-

Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle orally once daily, 1 hour before each OVA challenge from day 21 to 25.

-

A positive control group should receive dexamethasone (e.g., 1 mg/kg, i.p.) 1 hour before each challenge.

-

-

Measurement of Airway Hyperresponsiveness (AHR):

-

On day 26, 24 hours after the final challenge, measure AHR using a whole-body plethysmograph.

-

Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL).

-

Record the enhanced pause (Penh) values for 3 minutes at each concentration.

-

-

Bronchoalveolar Lavage (BAL):

-

Immediately after AHR measurement, euthanize the mice.

-

Perform BAL by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula three times.

-

Pool the recovered fluid (BALF).

-

-

Cell Analysis:

-

Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

-

Cytokine Analysis:

-

Use the supernatant from the centrifuged BALF to measure the levels of IL-4, IL-5, and IL-13 by ELISA according to the manufacturer's instructions.

-

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To investigate the direct effect of this compound on mast cell degranulation and histamine release.

Materials:

-

Rat basophilic leukemia (RBL-2H3) cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Anti-DNP IgE (Sigma-Aldrich)

-

DNP-HSA (antigen)

-

This compound

-

Compound 48/80 (positive control for non-IgE mediated degranulation)

-

Histamine ELISA kit (e.g., Cayman Chemical)

-

β-hexosaminidase assay reagents (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in complete DMEM.

-

Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow to adhere overnight.

-

Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE for 24 hours.

-

-

Treatment and Stimulation:

-

Wash the cells twice with Tyrode's buffer.

-